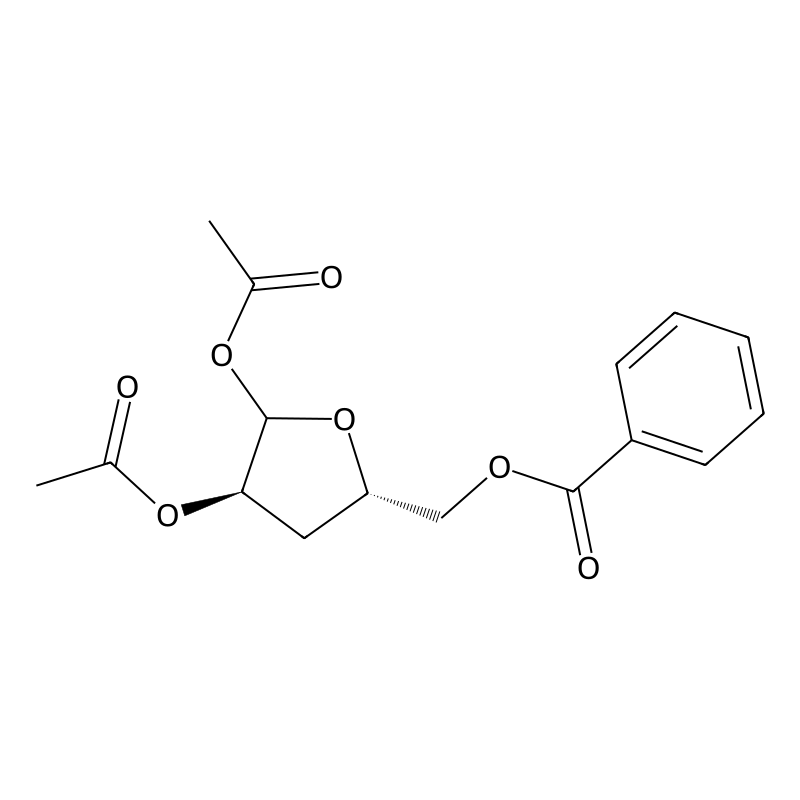

5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Potential as a Building Block for Nucleoside Analogues:

-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose holds potential as a building block for the synthesis of nucleoside analogues. Nucleoside analogues are modified versions of natural nucleosides, the building blocks of RNA and DNA. These synthetic compounds can mimic the natural structures but exhibit altered properties, making them valuable tools in various scientific research applications.

One potential application of nucleoside analogues derived from 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose is in the development of antiviral drugs. By mimicking natural nucleosides but being resistant to certain enzymes in the viral replication cycle, these analogues can disrupt viral growth and potentially act as therapeutic agents.

Here are some examples of research exploring the use of nucleoside analogues in antiviral therapy:

5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose is a synthetic carbohydrate derivative that plays a significant role in biochemical research and applications. This compound features a ribofuranose structure with specific acetyl and benzoyl modifications, enhancing its stability and reactivity. The molecular formula of this compound is C16H18O7, with a molecular weight of 322.31 g/mol . Its structural uniqueness arises from the presence of both benzoyl and acetyl groups, which influence its chemical behavior and biological interactions.

5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose itself doesn't have a known mechanism of action within biological systems. Its significance lies in its use as a precursor for the synthesis of more complex carbohydrates that can have various biological functions depending on the final structure [].

- Mild irritant: Organic compounds can irritate skin and eyes upon contact.

- Potential respiratory irritant: Inhalation of dust or vapors should be avoided.

- Proper handling required: Use appropriate personal protective equipment (PPE) such as gloves, safety glasses, and fume hoods when handling the compound.

- Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions, leading to the formation of 5-O-benzoyl-3-deoxy-D-ribofuranose.

- Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, resulting in carbonyl compounds.

- Reduction: Reduction reactions can also occur, transforming the carbonyl groups back into alcohols or other functional groups.

These reactions are crucial for modifying the compound for specific applications in research and synthesis.

The biological activity of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose is primarily linked to its role as a glycosyl donor in glycosylation reactions. It has shown potential as an intermediate in the synthesis of nucleoside analogs, which are important in antiviral and anticancer therapies. The modifications on the ribofuranose ring enhance its interaction with biological macromolecules, potentially influencing cellular processes.

Several synthesis methods have been developed for 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose:

- Acetylation: Starting from 3-deoxy-D-ribofuranose, acetylation is performed using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetyl groups.

- Benzoylation: Following acetylation, benzoylation is carried out using benzoyl chloride to introduce the benzoyl group at the 5-position.

- Purification: The resulting compound is purified through recrystallization or chromatography techniques to obtain a high-purity product for further applications .

5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose has several applications:

- Nucleoside Synthesis: It serves as an important intermediate in the synthesis of nucleoside analogs used in antiviral drugs.

- Glycosylation Reactions: The compound is utilized in glycosylation chemistry to create complex carbohydrates for research purposes.

- Biochemical Research: It is employed in studies exploring carbohydrate-protein interactions and enzyme mechanisms.

Interaction studies involving 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose focus on its binding affinity with various enzymes and receptors. Research indicates that its structural modifications allow it to interact effectively with glycosyltransferases and other carbohydrate-binding proteins. These interactions are critical for understanding its role in biological systems and its potential therapeutic applications .

Several compounds exhibit structural similarities to 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-ribofuranose | C23H22O | Contains additional benzoyl groups enhancing stability |

| 1-O-Acetyl-3,5-di-O-benzoyl-2-deoxy-D-ribofuranose | C22H24O | Features a different deoxyribose structure |

| 1,2-Di-O-acetyl-5-O-benzoyl-3-deoxy-D-ribofuranose | C16H18O7 | Similar but lacks additional functional groups |

The uniqueness of 5-O-Benzoyl-1,2-di-O-acetyl-3-deoxy-D-ribofuranose lies in its specific combination of acetyl and benzoyl groups at designated positions on the ribofuranose ring. This distinct arrangement influences its reactivity and biological activity compared to similar compounds.